N-Fmoc-L-苏氨酸烯丙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

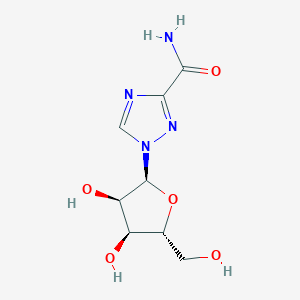

N-Fmoc-L-threonine Allyl Ester (NFT-AE) is a synthetic derivative of the amino acid L-threonine. It is a versatile molecule that has been used in numerous scientific and industrial applications, such as in the synthesis of peptides and proteins, and in the production of pharmaceuticals and agrochemicals. NFT-AE has been extensively studied due to its unique properties and potential applications. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NFT-AE.

科学研究应用

固相多肽合成 (SPPS)

N-Fmoc-L-苏氨酸烯丙酯: 广泛应用于 SPPS,SPPS 是合成多肽的一种方法。 该化合物作为一种构建块,被 Fmoc 基团保护,该基团可以在温和的碱性条件下被去除,而不会影响其他保护基团 。这对于合成具有多种功能的复杂多肽特别有用,这些多肽需要选择性脱保护。

药物化学

在药物化学中,N-Fmoc-L-苏氨酸烯丙酯用于氨基酸的衍生化。 这一过程在构效关系 (SAR) 研究中至关重要,其中对氨基酸侧链的修饰会导致肽类药物生物活性的显著变化 .

绿色化学

该化合物参与了以绿色化学为重点的研究,特别是在开发更可持续、更环保的合成方法方面。 例如,它被用于探索使用更环保试剂进行高效的 Fmoc 保护氨基酯水解的研究 .

修饰氨基酸的合成

N-Fmoc-L-苏氨酸烯丙酯: 在修饰氨基酸的合成中起着至关重要的作用,修饰氨基酸对于创造具有新颖特性的多肽至关重要。 这些氨基酸可以被掺入多肽中,以研究它们对多肽结构、稳定性和功能的影响 .

蛋白质组学

在蛋白质组学中,该化合物用于创建作为标准品或探针的多肽,以研究蛋白质相互作用、翻译后修饰和蛋白质功能。 合成具有精确修饰的多肽的能力是加深我们对蛋白质组理解的关键 .

药物发现

该化合物在药物发现过程中发挥作用,它被用于创建可针对各种目标进行筛选的多肽库。 这种高通量方法可以识别潜在的先导化合物以供进一步开发 .

生物偶联

N-Fmoc-L-苏氨酸烯丙酯: 可以用于生物偶联策略,其中多肽连接到其他分子,如药物、成像剂或聚合物,以增强其性能或创建具有生物功能的新材料 .

研究化学品供应

最后,N-Fmoc-L-苏氨酸烯丙酯可从化学供应商处获得,用于各种研究应用,包括上述应用。 它以大批量提供,可以进行广泛的研究和开发活动 .

作用机制

Target of Action

N-Fmoc-L-threonine Allyl Ester is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary target is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The compound acts by reacting with the amine group of an amino acid to form a carbamate . This reaction introduces the Fmoc group, which serves to protect the amine during subsequent steps of the synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the selective deprotection of the amine group when desired, without disturbing other parts of the molecule .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) . This method is widely used for the synthesis of peptides, which are chains of amino acids linked by amide bonds . The Fmoc group allows for the sequential addition of amino acids to the chain, with each addition followed by the removal of the Fmoc group to expose the next amine for reaction .

Result of Action

The result of the action of N-Fmoc-L-threonine Allyl Ester is the protection of the amine group during peptide synthesis . By protecting the amine group, the compound allows for the selective addition of amino acids to the peptide chain . After the desired sequence has been assembled, the Fmoc group can be removed to yield the final peptide product .

Action Environment

The action of N-Fmoc-L-threonine Allyl Ester is influenced by the chemical environment in which it is used. For instance, the compound is stable under acidic conditions but labile under basic conditions . This property is exploited in peptide synthesis, where a base is used to selectively remove the Fmoc group when desired . The compound’s stability can also be affected by the presence of other reactive groups or conditions in the reaction mixture .

安全和危害

未来方向

“N-Fmoc-L-threonine Allyl Ester” is a product for proteomics research and is a useful research chemical . It is available for purchase for a variety of research applications . The future directions of this compound could involve its use in further proteomics research and other scientific investigations.

生化分析

Biochemical Properties

N-Fmoc-L-threonine Allyl Ester plays a significant role in biochemical reactions. It is a useful carboxy protecting group in the synthesis of various cyclic peptides and glycopeptides

Molecular Mechanism

The molecular mechanism of N-Fmoc-L-threonine Allyl Ester involves its role as a protecting group in peptide synthesis. Allyl esters like N-Fmoc-L-threonine Allyl Ester are cleaved quantitatively under mild conditions using a Pd (0) catalyst . This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.

属性

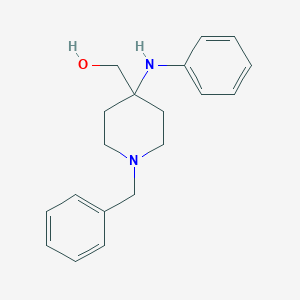

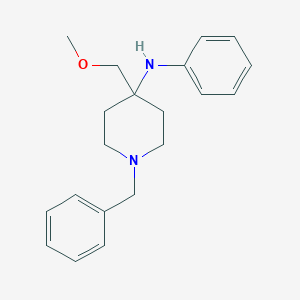

IUPAC Name |

prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-3-12-27-21(25)20(14(2)24)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20,24H,1,12-13H2,2H3,(H,23,26)/t14-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXCMMPBFKKXPV-VLIAUNLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467098 |

Source

|

| Record name | N-Fmoc-L-threonine Allyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136523-92-7 |

Source

|

| Record name | N-Fmoc-L-threonine Allyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate](/img/structure/B28856.png)